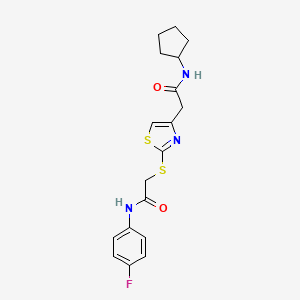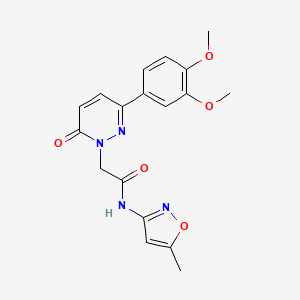![molecular formula C13H12FN3O B2678609 N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide CAS No. 2305401-40-3](/img/structure/B2678609.png)
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide, also known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic analog of the natural compound anandamide, which is a neurotransmitter that plays a role in the regulation of pain, mood, and appetite.
Mécanisme D'action
The exact mechanism of action of N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide is not fully understood, but it is believed to interact with the CB1 receptor in a similar manner to anandamide. N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has been shown to inhibit the breakdown of anandamide, leading to increased levels of the neurotransmitter in the brain. This may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the regulation of pain, mood, and appetite. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over its structure and purity. However, N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide, including further research into its potential therapeutic applications, the development of more efficient synthesis methods, and the exploration of its interactions with other neurotransmitter systems. Additionally, the potential use of N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide as a tool for studying the endocannabinoid system and its role in various physiological processes should be further explored.
Méthodes De Synthèse
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 2-fluorobenzaldehyde with methyl hydrazine, followed by the reaction of the resulting product with acetylacetone. The final step involves the reaction of the resulting product with propargyl bromide to yield N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide.
Applications De Recherche Scientifique
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to interact with the endocannabinoid system, specifically the CB1 receptor, which is involved in the regulation of pain, mood, and appetite. N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide has also been studied for its potential use as a therapeutic agent for various conditions, including anxiety, depression, and chronic pain.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-3-13(18)15-12-8-9(2)16-17(12)11-7-5-4-6-10(11)14/h3-8H,1H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIUASFNTYOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=C)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)



![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)



![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)
![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)